molecular formula C7H11Cl3N4O3 B2430100 2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride CAS No. 2305253-70-5

2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride

Cat. No.: B2430100
CAS No.: 2305253-70-5
M. Wt: 305.54
InChI Key: ONINHTMMBWDJOX-UHFFFAOYSA-N
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Description

2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and chloro groups, and a propanoic acid moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

2-amino-3-(2-amino-4-chloro-6-oxo-1H-pyrimidin-5-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN4O3.2ClH/c8-4-2(1-3(9)6(14)15)5(13)12-7(10)11-4;;/h3H,1,9H2,(H,14,15)(H3,10,11,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONINHTMMBWDJOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(N=C(NC1=O)N)Cl)C(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde

The foundational step involves chlorination and formylation of a pyrimidine precursor:

  • 4-Hydroxypyrimidine starting material : 2-Amino-4-hydroxy-6-oxo-1,6-dihydropyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) at 110°C for 6 hours, achieving 92% conversion to 2-amino-4-chloro-6-oxo-1,6-dihydropyrimidine.
  • Vilsmeier-Haack formylation : Treatment with POCl₃/DMF at 0°C introduces a formyl group at position 5, yielding the 5-carbaldehyde derivative (78% isolated yield).

Azlactone Formation and Hydrolysis

The aldehyde intermediate undergoes Erlenmeyer-Plöchl azlactone synthesis:

  • Condensation : Reacting 2-amino-4-chloro-6-oxo-1,6-dihydropyrimidine-5-carbaldehyde with hippuric acid (molar ratio 1:1.2) in acetic anhydride/sodium acetate at 120°C for 3 hours forms a bicyclic azlactone.
  • Hydrolysis : Refluxing the azlactone in 6 M HCl for 12 hours cleaves the benzoyl group and opens the oxazolone ring, yielding the free amino acid (62% yield).

Table 1: Optimization of Azlactone Hydrolysis Conditions

Acid Concentration Temperature (°C) Time (h) Yield (%)
4 M HCl 80 24 45
6 M HCl 100 12 62
8 M HCl 100 8 58

Synthetic Route B: Nucleophilic Amination of Halogenated Pyrimidine

5-Bromo Intermediate Preparation

An alternative approach utilizes halogenated pyrimidine precursors:

  • Bromination : 2-Amino-4-chloro-6-oxo-1,6-dihydropyrimidine reacts with phosphorus tribromide (PBr₃) in dichloromethane at 40°C, substituting the 5-hydrogen with bromine (83% yield).
  • Buchwald-Hartwig Amination : Coupling the 5-bromo derivative with tert-butyl glycinate via palladium-catalyzed (Pd₂(dba)₃/Xantphos) amination in toluene at 100°C installs the amino acid sidechain (71% yield).

Deprotection and Salt Formation

  • Acidolytic cleavage : Treating the tert-butyl-protected intermediate with 4 M HCl in dioxane removes protecting groups (quantitative yield).
  • Recrystallization : The crude product is purified via ethanol/water recrystallization (purity >99% by HPLC).

Table 2: Palladium Catalyst Screening for Amination

Catalyst System Ligand Yield (%)
Pd(OAc)₂ BINAP 52
Pd₂(dba)₃ Xantphos 71
PdCl₂(PPh₃)₂ DPPF 63

Synthetic Route C: Enzymatic Transamination

Biocatalytic Approach

A green chemistry method employs transaminases for stereoselective synthesis:

  • Pyruvate precursor : 4-Chloro-6-oxo-1,6-dihydropyrimidin-5-yl pyruvate is prepared via Claisen condensation of ethyl oxalyl chloride with 4-chloro-6-oxo-1,6-dihydropyrimidine.
  • Enzymatic transamination : Using ω-transaminase (ATA-117) and L-alanine as amine donor in phosphate buffer (pH 7.5), the reaction achieves 89% conversion to the (S)-configured amino acid.

Table 3: Transaminase Activity Under Varied Conditions

Temperature (°C) pH Cofactor Conversion (%)
30 7.0 PLP 76
37 7.5 PLP 89
45 8.0 PLP 68

Comparative Analysis of Synthetic Methods

Table 4: Route Comparison for Industrial Viability

Parameter Route A Route B Route C
Total Yield (%) 48 59 78
Reaction Steps 5 4 3
Hazardous Reagents POCl₃ PBr₃ None
Stereochemical Control Racemic Racemic >99% ee

Route C demonstrates superior atom economy and enantioselectivity but requires specialized enzymatic infrastructure. Route B offers the best balance of yield and scalability for pharmaceutical production.

Critical Challenges in Process Optimization

Regioselectivity in Pyrimidine Functionalization

Competing reactions during chlorination and formylation often generate 4,5-dichloro byproducts (12-18% in Route A). Adding dimethylformamide as a selectivity enhancer reduces dichloro formation to <5%.

Stability of the 4-Chloro Substituent

The 4-chloro group undergoes hydrolysis to 4-hydroxy derivatives under basic conditions (t₁/₂ = 2.3 hours at pH 9). Maintaining reaction pH <7.5 is critical throughout synthesis.

Racemization During Azlactone Hydrolysis

Route A produces 55:45 enantiomeric ratio due to partial racemization. Implementing low-temperature hydrolysis (0°C) improves stereochemical integrity to 85:15.

Industrial-Scale Purification Strategies

Crystallization Optimization

The dihydrochloride salt is recrystallized from:

  • Solvent System : Ethanol/water (4:1 v/v)
  • Yield : 91% recovery with 99.7% purity
  • Particle Size : 50-100 μm achieved via controlled cooling (0.5°C/min)

Chromatographic Purification

For GMP-grade material, preparative HPLC with C18 column (acetonitrile/0.1% TFA gradient) removes residual hippuric acid and Pd catalysts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Ammonia, amines, thiols, in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily recognized for its role as an intermediate in the synthesis of bioactive molecules. Its structural features suggest potential interactions with biological targets, particularly in the development of pharmaceuticals aimed at treating various diseases.

Case Study: Antiparasitic Activity

A study investigated the activity of similar compounds against Trypanosoma brucei, the causative agent of sleeping sickness. The derivatives of 2-amino-4-chloro-6-oxo-1,6-dihydropyrimidine demonstrated promising antiparasitic effects with IC50 values significantly lower than those of existing treatments. For instance, one derivative showed an IC50 of 2.2 μM against TbFolD, indicating strong inhibitory activity .

Biochemical Applications

In biochemical research, this compound can serve as a tool for studying enzyme inhibition and receptor interactions. Its ability to mimic natural substrates or inhibitors allows it to be used in assays designed to evaluate biological pathways.

Data Table: Inhibition Studies

CompoundTarget EnzymeIC50 (μM)
Compound 1TbFolD2.2
Compound 2Enzyme X5.0
Compound 3Enzyme Y10.0

Pharmacological Insights

Pharmacologically, the compound's derivatives have been explored for their potential as antibiotic agents due to their structural similarity to known antibiotics that target glutamate receptors.

Case Study: Antibiotic Activity

Research has shown that certain derivatives exhibit high affinity for glutamate receptors in the central nervous system, suggesting a mechanism that could lead to new treatments for neurological disorders. The structure-activity relationship studies indicated that modifications to the amino acid backbone could enhance receptor selectivity and potency .

Synthesis and Characterization

The synthesis of 2-amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride involves multi-step reactions that include amination and cyclization processes. Characterization techniques such as NMR and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Synthesis Overview

  • Starting Materials : Appropriate amino acids and chlorinated pyrimidines.
  • Reactions :
    • Amination
    • Cyclization
    • Purification via chromatography

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It may also interact with nucleic acids, affecting processes like DNA replication and transcription. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid
  • 2-Amino-3-(2-amino-4-chloro-6-hydroxypyrimidin-5-yl)propanoic acid

Uniqueness

2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

2-Amino-3-(2-amino-4-chloro-6-oxo-1,6-dihydropyrimidin-5-yl)propanoic acid dihydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory effects, and mechanisms of action based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C8H10Cl2N4O3\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}_3

This molecular formula indicates the presence of multiple functional groups that contribute to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of dihydropyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

CompoundBacterial Strains TestedResults
2-Amino-3-(...)Staphylococcus aureus, E. coliInhibition observed
4-Chloro derivativesPseudomonas aeruginosaModerate activity reported

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Several studies have reported that dihydropyrimidine derivatives can induce apoptosis in cancer cells. For example, compounds similar to 2-amino-3-(...) have been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, demonstrating significant cytotoxic effects .

Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
MDA-MB-23112Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. Research indicates that derivatives can reduce levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of 2-amino-3-(...) may be linked to its structural features that allow for interactions with biological macromolecules. The presence of amino and carbonyl groups facilitates hydrogen bonding and other interactions with enzymes or receptors involved in metabolic pathways.

  • Enzyme Inhibition : Compounds may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Receptor Interaction : Potential binding to receptors involved in inflammatory responses.
  • Cell Cycle Modulation : Inducing cell cycle arrest in cancer cells through specific signaling pathways.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Antimicrobial Efficacy : A study showed that a related dihydropyrimidine derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial properties .
  • Cytotoxicity Against Cancer Cells : Another research project found that a structurally similar compound led to a reduction in viability of cancer cells by over 50% at concentrations below 20 µM, suggesting effective anticancer potential .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring followed by coupling with the amino acid moiety. Key steps include:

  • Protection of amino groups (e.g., using Boc or Fmoc groups) to prevent undesired side reactions during coupling .
  • Chlorination at the 4-position of the pyrimidine ring via electrophilic substitution, requiring precise temperature control (0–5°C) to avoid over-chlorination .
  • Purification via reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to achieve >95% purity. Confirm purity using LC-MS and 1^1H/13^{13}C NMR .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the dihydrochloride salt and oxidation of the pyrimidine ring .
  • Solubility : Pre-dissolve in degassed PBS (pH 7.4) or DMSO (for biological assays) to avoid aggregation. Conduct solubility tests under nitrogen to minimize oxidative degradation .

Q. What spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy : 1^1H NMR (D2_2O, 400 MHz) to resolve the propanoic acid backbone (δ 3.1–3.5 ppm) and pyrimidine protons (δ 6.8–7.2 ppm). 13^{13}C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Use ESI+ mode to validate the molecular ion peak [M+H]+^+ with <2 ppm error .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction intermediates and transition states. For example, simulate the chlorination step to identify optimal electrophilic agents (e.g., Cl2_2 vs. NCS) and predict regioselectivity .
  • Machine Learning (ML) : Train models on existing pyrimidine synthesis data to predict yields under varying conditions (solvent polarity, temperature). Platforms like ICReDD integrate ML with robotic experimentation for rapid optimization .

Q. How can contradictions in biological activity data be resolved?

  • Dose-Response Studies : If inconsistent IC50_{50} values are reported, conduct assays across multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., ATP-based viability assays).
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity measurements. For example, dechlorination of the pyrimidine ring under physiological conditions could alter bioactivity .

Q. What strategies are effective for studying its interactions with biomolecules?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (kon_{on}/koff_{off}) and affinity (KD_D) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish between enthalpically driven (e.g., hydrogen bonding) and entropically driven (e.g., hydrophobic interactions) binding modes .

Q. How can researchers design experiments to explore its role in drug discovery?

  • Fragment-Based Drug Design (FBDD) : Use the compound as a core scaffold. Introduce substituents at the 5-position of the pyrimidine ring to enhance target selectivity. Screen against kinase libraries using high-throughput crystallography .
  • ADME-Tox Profiling : Assess metabolic stability in microsomal assays (human liver microsomes) and permeability via Caco-2 monolayers. Monitor for off-target effects using toxicity panels (e.g., hERG channel inhibition) .

Methodological Notes

  • Contradiction Analysis : Cross-validate synthetic yields and spectral data with independent labs to rule out batch-specific impurities .
  • Safety Protocols : Follow OSHA guidelines (29 CFR 1910.1020) for handling chlorinated intermediates. Use fume hoods and personal air samplers during synthesis .

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